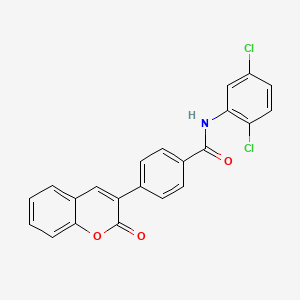![molecular formula C19H22N4O3 B4134279 N-methyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline](/img/structure/B4134279.png)
N-methyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline
描述
N-methyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a member of the piperazine family of compounds and is a potent inhibitor of the dopamine transporter.
科学研究应用
MNPA has shown promising applications in scientific research, particularly in the field of neuroscience. MNPA is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MNPA a potential therapeutic agent for the treatment of certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
MNPA acts by binding to the dopamine transporter and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have therapeutic effects in certain neurological disorders. MNPA has also been shown to have affinity for other neurotransmitter transporters, such as the serotonin transporter, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA are complex and not fully understood. MNPA has been shown to increase dopamine levels in the brain, which can have effects on mood, motivation, and attention. MNPA has also been shown to have effects on other neurotransmitter systems, such as the serotonin system, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
MNPA has several advantages for lab experiments. It is a potent inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. MNPA is also relatively selective for the dopamine transporter, which reduces the risk of off-target effects. However, MNPA has several limitations for lab experiments. It is a complex compound that requires skill and expertise in organic chemistry to synthesize. MNPA is also a potent inhibitor of the dopamine transporter, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on MNPA. One area of interest is the development of MNPA derivatives that have improved pharmacological properties, such as increased selectivity for the dopamine transporter. Another area of interest is the investigation of the therapeutic potential of MNPA in neurological disorders, such as Parkinson's disease and ADHD. Finally, the role of MNPA in other neurotransmitter systems, such as the serotonin system, warrants further investigation.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a potent inhibitor of the dopamine transporter and has shown promising applications in the treatment of certain neurological disorders. The synthesis of MNPA is a complex process that requires skill and expertise in organic chemistry. MNPA has several advantages for lab experiments, but also has limitations. There are several future directions for research on MNPA, including the development of MNPA derivatives and investigation of its therapeutic potential in neurological disorders.
属性
IUPAC Name |
1-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-20-17-14-16(7-8-18(17)23(25)26)21-9-11-22(12-10-21)19(24)13-15-5-3-2-4-6-15/h2-8,14,20H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQDQGHDFGLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(allyloxy)-3-methoxyphenyl]-2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134199.png)
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4134206.png)
![4-allyl-3-(benzylthio)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134210.png)
![2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134213.png)
![N-[1-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4134219.png)
![1-(4-bromophenyl)-7-chloro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134228.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4134242.png)
![ethyl {[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4134250.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4134258.png)
![ethyl 4-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4134261.png)
![ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4134268.png)

![N-({4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide](/img/structure/B4134271.png)
![3-(4-biphenylyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4134281.png)
